REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[N:6]1([S:12]([C:15]2[CH:16]=[C:17]([CH2:21]O)[CH:18]=[CH:19][CH:20]=2)(=[O:14])=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C>[Cl:3][CH2:21][C:17]1[CH:16]=[C:15]([S:12]([N:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)(=[O:14])=[O:13])[CH:20]=[CH:19][CH:18]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)S(=O)(=O)C=1C=C(C=CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution prepared
|
Type
|
ADDITION
|
Details
|
was added to it
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed through filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified through silica gel column chromatography (ethyl acetate/hexane=from 0% to 50%, gradient)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=C(C=CC1)S(=O)(=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |